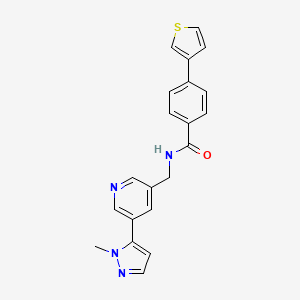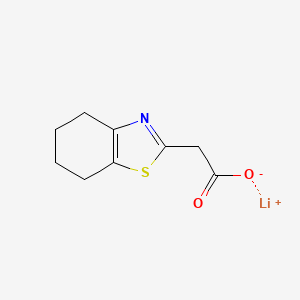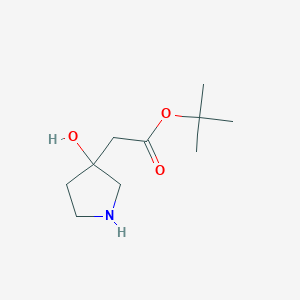
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as MPT0B390, is a novel small-molecule inhibitor that has been developed for cancer therapy. This compound has shown promising results in preclinical studies, demonstrating potent antitumor activity in various cancer cell lines and animal models.
Wirkmechanismus
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is a potent inhibitor of the protein kinase CK2, which is a key regulator of multiple signaling pathways involved in cell proliferation, survival, and apoptosis. N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide binds to the ATP-binding site of CK2 and inhibits its kinase activity, leading to the downregulation of downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. This results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide inhibits the migration and invasion of cancer cells, suggesting that it may also have anti-metastatic effects. Furthermore, N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, indicating its potential use in combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is its potent anticancer activity in various cancer cell lines and animal models. In addition, N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide has a favorable pharmacokinetic profile, with high oral bioavailability and good tissue distribution. However, one limitation of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
For the development of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide include clinical trials, combination therapy, biomarker identification, and the development of more potent and selective CK2 inhibitors.
Synthesemethoden
The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide involves several steps, including the coupling reaction of 3-amino-5-methylpyrazole and 3-chloro-5-bromopyridine, followed by the Pd-catalyzed Suzuki-Miyaura coupling reaction with 4-(3-bromothiophen-2-yl)benzoic acid. The final product is obtained by the reaction of the intermediate with benzoyl chloride. The purity of the compound is confirmed by HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide has been extensively studied in preclinical models for its anticancer activity. In vitro studies have shown that N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, colon, prostate, and liver cancer cells. In vivo studies have demonstrated that N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide suppresses tumor growth in xenograft models of breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-25-20(6-8-24-25)19-10-15(11-22-13-19)12-23-21(26)17-4-2-16(3-5-17)18-7-9-27-14-18/h2-11,13-14H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWWQBWNCUSMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576150.png)

![2-Pyrazin-2-yl-5-[2-(trifluoromethoxy)phenyl]sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2576154.png)



![[1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol](/img/structure/B2576162.png)


![N-[4-(acetylamino)phenyl]-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2576165.png)
![2-(Methylsulfanyl)-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2576166.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)](/img/structure/B2576168.png)
![2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride](/img/structure/B2576169.png)
![2-([1,1'-Biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2576171.png)